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Compound of Interest

Compound Name: XL01126

Cat. No.: B10829344

For researchers, scientists, and drug development professionals, understanding the selectivity
of a chemical probe is paramount to interpreting experimental results and predicting potential
off-target effects. This guide provides a comprehensive comparison of the cross-reactivity of
XL01126, a potent PROTAC (Proteolysis Targeting Chimera) degrader of Leucine-Rich Repeat
Kinase 2 (LRRK2), with other cellular proteins. The data presented is supported by detailed
experimental methodologies and visualizations to facilitate a clear understanding of its
selectivity profile.

XL01126 is a chemical probe designed to induce the degradation of LRRK2, a key target in
Parkinson's disease research.[1][2][3][4][5] Its mechanism of action involves hijacking the cell's
ubiquitin-proteasome system to selectively tag LRRK2 for destruction. This targeted
degradation approach offers a powerful tool to study the physiological roles of LRRK2.
However, ensuring that the degradation is specific to the intended target is crucial for the
validation of experimental findings.

Quantitative Assessment of XL01126 Cross-
Reactivity

To evaluate the selectivity of XL01126, an unbiased and quantitative tandem mass tag (TMT)-
based global proteomic profiling was conducted in wild-type mouse embryonic fibroblasts
(MEFs). In this study, cells were treated with 300 nM of XL01126, its inactive diastereomer cis-
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XL01126 (as a negative control), or DMSO for 4 hours. The subsequent analysis quantified
over 8,000 cellular proteins, providing a broad overview of the proteome-wide effects of
XL01126.

The results demonstrated a significant and selective knockdown of LRRK2. Notably, the closest
homolog of LRRK2, LRRK1, and other proteins known to be associated with LRRK2 biology,
such as VPS35 and PPM1H, remained unaffected by XL01126 treatment.

However, the proteomic analysis did reveal a modest, off-target degradation of
Phosphodiesterase 6D (PDE6D), with approximately 30% reduction in its protein levels. Further
investigation confirmed that this degradation of PDEGD is independent of LRRK2. This off-
target activity is attributed to the shared aminopyrimidine warhead in XL01126, which has a
known affinity for PDE6D.

The table below summarizes the quantitative degradation data for the primary target and the
identified off-target protein.

Percent
. . . XL01126 )
Protein Target Protein Type Organism Degradation
Treatment
(%)
LRRK2 (Wild- _
Primary Target Mouse 300 nM for 4h 82% (Dmax)
Type)
LRRK2 (G2019S _
Primary Target Mouse 300 nM for 4h 92% (Dmax)
Mutant)
PDE6D Off-Target Mouse 300 nM for 4h ~30%
LRRK1 Homolog Mouse 300 nM for 4h Unaffected
VPS35 Related Protein Mouse 300 nM for 4h Unaffected
PPM1H Related Protein Mouse 300 nM for 4h Unaffected

LRRK2 Signaling Pathway and XL01126 Mechanism

LRRK?2 is a kinase, and one of its key downstream substrates is the Rab GTPase, Rab10.
LRRK2-mediated phosphorylation of Rab10 is a critical event in its signaling cascade.
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XL01126, by degrading LRRK2, effectively blocks this phosphorylation event.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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